molecular formula C11H13N3O3S B5169081 1-phenoxy-3-(1H-1,2,4-triazol-5-ylsulfinyl)propan-2-ol

1-phenoxy-3-(1H-1,2,4-triazol-5-ylsulfinyl)propan-2-ol

Cat. No.: B5169081
M. Wt: 267.31 g/mol
InChI Key: SKIPBNCUOWMZAC-UHFFFAOYSA-N
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Description

1-Phenoxy-3-(1H-1,2,4-triazol-5-ylsulfinyl)propan-2-ol is an organic compound that features a phenoxy group, a triazole ring, and a sulfinyl group attached to a propanol backbone

Chemical Reactions Analysis

Types of Reactions

1-Phenoxy-3-(1H-1,2,4-triazol-5-ylsulfinyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-phenoxy-3-(1H-1,2,4-triazol-5-ylsulfinyl)propan-2-ol involves its interaction with specific molecular targets. The triazole ring is known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thereby exerting its antifungal effects . The phenoxy and sulfinyl groups may also contribute to the compound’s overall activity by enhancing its binding affinity to target enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-hydroxy-1,2,4-triazole: Similar structure but lacks the phenoxy and sulfinyl groups.

    3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide: Contains a triazole ring but different substituents.

Uniqueness

1-Phenoxy-3-(1H-1,2,4-triazol-5-ylsulfinyl)propan-2-ol is unique due to the combination of its phenoxy, triazole, and sulfinyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its efficacy as an antifungal agent.

Properties

IUPAC Name

1-phenoxy-3-(1H-1,2,4-triazol-5-ylsulfinyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c15-9(6-17-10-4-2-1-3-5-10)7-18(16)11-12-8-13-14-11/h1-5,8-9,15H,6-7H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIPBNCUOWMZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(CS(=O)C2=NC=NN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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